molecular formula C30H34F3N3O7 B13359710 (4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate

(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate

Cat. No.: B13359710
M. Wt: 605.6 g/mol
InChI Key: MCWWSLPDAYDQBQ-XDNMHHATSA-N
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Description

(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate is a complex organic compound with a unique structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Its structure includes a fluorenyl group, a tert-butyl group, and a pyrrolo[1,2-a][1,4]diazepine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate involves multiple stepsThe final step involves the addition of the trifluoroacetate group under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways .

Medicine

In medicine, (4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate is explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, offering potential treatments for various diseases .

Industry

In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4S,7S,9aS)-2-((9H-Fluoren-9-yl)methyl) 7-tert-butyl 4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate 2,2,2-trifluoroacetate lies in its specific combination of functional groups and core structure. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C30H34F3N3O7

Molecular Weight

605.6 g/mol

IUPAC Name

7-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (4S,7S,9aS)-4-amino-5-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7-dicarboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H33N3O5.C2HF3O2/c1-28(2,3)36-26(33)24-13-12-17-14-30(15-23(29)25(32)31(17)24)27(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22;3-2(4,5)1(6)7/h4-11,17,22-24H,12-16,29H2,1-3H3;(H,6,7)/t17-,23-,24-;/m0./s1

InChI Key

MCWWSLPDAYDQBQ-XDNMHHATSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H]2N1C(=O)[C@H](CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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